molecular formula C11H22N2O3 B8004757 cis-1-Boc-4-amino-3-piperidinemethanol

cis-1-Boc-4-amino-3-piperidinemethanol

Cat. No.: B8004757
M. Wt: 230.30 g/mol
InChI Key: JJYWLFQRQOTSKA-RKDXNWHRSA-N
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Description

cis-1-Boc-4-amino-3-piperidinemethanol is a chemical compound with the molecular formula C11H22N2O3 It is a piperidine derivative, characterized by the presence of an amino group, a hydroxymethyl group, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S,4R)-4-amino-3-(hydroxymethyl)piperidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as piperidine derivatives.

    Protection of Functional Groups: Functional groups such as the amino and hydroxyl groups are protected using suitable protecting groups to prevent unwanted reactions.

    Formation of the Piperidine Ring: The piperidine ring is formed through cyclization reactions, often involving nucleophilic substitution or condensation reactions.

    Introduction of the Tert-butyl Ester Group: The tert-butyl ester group is introduced using tert-butyl chloroformate or similar reagents under basic conditions.

    Deprotection: The protecting groups are removed to yield the final product.

Industrial Production Methods

Industrial production of tert-butyl (3S,4R)-4-amino-3-(hydroxymethyl)piperidine-1-carboxylate follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carbonyl group.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The amino and hydroxymethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (3S,4R)-4-amino-3-(hydroxymethyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is used as a ligand in the study of enzyme-substrate interactions. Its structural features allow it to bind to specific active sites, providing insights into enzyme mechanisms.

Medicine

In medicine, tert-butyl (3S,4R)-4-amino-3-(hydroxymethyl)piperidine-1-carboxylate is investigated for its potential therapeutic applications. It is studied as a precursor for the synthesis of pharmaceutical compounds with potential activity against various diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl (3S,4R)-4-amino-3-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The amino and hydroxymethyl groups allow it to form hydrogen bonds and other interactions with target molecules, influencing their activity. The tert-butyl ester group provides stability and enhances its binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (3S,4R)-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate
  • Tert-butyl (3R,4S)-3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate
  • (3S,4R)-rel-tert-Butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate

Uniqueness

cis-1-Boc-4-amino-3-piperidinemethanol is unique due to its specific stereochemistry and functional groups. The presence of both an amino and hydroxymethyl group in specific positions on the piperidine ring provides distinct reactivity and binding properties compared to similar compounds.

This detailed article provides a comprehensive overview of tert-butyl (3S,4R)-4-amino-3-(hydroxymethyl)piperidine-1-carboxylate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

tert-butyl (3S,4R)-4-amino-3-(hydroxymethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-5-4-9(12)8(6-13)7-14/h8-9,14H,4-7,12H2,1-3H3/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJYWLFQRQOTSKA-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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